4-Acetyl-1-benzylpyrrolidin-3-one
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Overview
Description
4-Acetyl-1-benzylpyrrolidin-3-one is a heterocyclic compound with the molecular formula C₁₃H₁₅NO₂. It belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a five-membered lactam ring with an acetyl group at the 4-position and a benzyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-benzylpyrrolidin-3-one typically involves the cyclization of acyclic precursors. One common method is the asymmetric intramolecular Michael reaction of ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate . This reaction is carried out in the presence of molecular sieves and a chiral amine, such as ®-1-phenylethylamine, in tetrahydrofuran (THF) to yield the desired pyrrolidinone derivative with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-benzylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups present in the molecule.
Substitution: The benzyl and acetyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Acetyl-1-benzylpyrrolidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Acetyl-1-benzylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to modulate enzyme activity and receptor binding. For example, its derivatives have been shown to act on neurotransmitter receptors, leading to anticonvulsant and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar biological activities.
1-Benzylpyrrolidin-2-one: Lacks the acetyl group but shares the benzyl substitution.
4-Acetylpyrrolidin-2-one: Similar structure but without the benzyl group.
Uniqueness
4-Acetyl-1-benzylpyrrolidin-3-one is unique due to the presence of both the acetyl and benzyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-acetyl-1-benzylpyrrolidin-3-one |
InChI |
InChI=1S/C13H15NO2/c1-10(15)12-8-14(9-13(12)16)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
InChI Key |
SQTJLXBQYNMQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN(CC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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